molecular formula C20H27N3O4S B2436997 1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 1171751-58-8

1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2436997
CAS RN: 1171751-58-8
M. Wt: 405.51
InChI Key: IZVUTHOOZNXSJG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, also known as DMTB-MO-TPU, is a chemical compound that has been widely studied for its potential use in scientific research applications. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively investigated.

Scientific Research Applications

Synthetic Chemistry Applications

The process of synthesizing ureas from carboxylic acids through the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated, showcasing a single-pot, racemization-free synthesis method. This method is noted for its good yields, compatibility with common N-protecting groups, and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014).

Antimicrobial Activity

A study on the synthesis, characterization, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed the antimicrobial potential of these compounds, indicating the relevance of such chemical structures in developing antimicrobial agents (Spoorthy et al., 2021).

Packing Principles for Solvates

Research on the packing principles for urea and thiourea solvates, particularly those involving morpholine, has provided insights into the structural tendencies of urea to form rigid hydrogen-bonded layer structures. This study contributes to our understanding of molecular packing and the design of molecular materials (Taouss et al., 2013).

Corrosion Inhibition

The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic environments was investigated, demonstrating the potential of such compounds in protecting industrial materials from corrosion. This research points to the application of specific chemical structures in the field of corrosion science (Mistry et al., 2011).

Molecular Devices

The complexation of stilbene derivatives with cyclodextrin and their application in self-assembling molecular devices showcases an innovative application of such compounds in the development of molecular electronics and photonics (Lock et al., 2004).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-25-18-4-3-15(11-19(18)26-2)12-21-20(24)22-13-17(16-5-10-28-14-16)23-6-8-27-9-7-23/h3-5,10-11,14,17H,6-9,12-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUTHOOZNXSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

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